molecular formula C8H14S B1383939 {Bicyclo[4.1.0]heptan-3-yl}methanethiol CAS No. 2025931-15-9

{Bicyclo[4.1.0]heptan-3-yl}methanethiol

Cat. No.: B1383939
CAS No.: 2025931-15-9
M. Wt: 142.26 g/mol
InChI Key: COXCNUAHIJVWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{Bicyclo[410]heptan-3-yl}methanethiol is an organic compound with the molecular formula C8H14S It is characterized by a bicyclic structure, which includes a seven-membered ring fused to a three-membered ring, and a methanethiol group attached to the third carbon of the bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bicyclo[4.1.0]heptan-3-yl}methanethiol typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Methanethiol Group: The methanethiol group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the bicyclic compound with a thiolating agent such as methanethiol in the presence of a base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {Bicyclo[4.1.0]heptan-3-yl}methanethiol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanethiol group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methanethiol, sodium hydride, and other bases.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various thiol derivatives.

Scientific Research Applications

{Bicyclo[4.1.0]heptan-3-yl}methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its thiol group.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {Bicyclo[4.1.0]heptan-3-yl}methanethiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. The bicyclic structure provides rigidity and specificity in binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    {Bicyclo[4.1.0]heptane-3-methanethiol}: Similar structure but different functional groups.

    {Bicyclo[3.1.0]hexane-3-methanethiol}: Smaller bicyclic structure.

    {Bicyclo[4.2.0]octane-3-methanethiol}: Larger bicyclic structure.

Uniqueness

{Bicyclo[41

Properties

IUPAC Name

3-bicyclo[4.1.0]heptanylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14S/c9-5-6-1-2-7-4-8(7)3-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXCNUAHIJVWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2CC1CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{Bicyclo[4.1.0]heptan-3-yl}methanethiol
Reactant of Route 2
{Bicyclo[4.1.0]heptan-3-yl}methanethiol
Reactant of Route 3
{Bicyclo[4.1.0]heptan-3-yl}methanethiol
Reactant of Route 4
{Bicyclo[4.1.0]heptan-3-yl}methanethiol
Reactant of Route 5
{Bicyclo[4.1.0]heptan-3-yl}methanethiol
Reactant of Route 6
{Bicyclo[4.1.0]heptan-3-yl}methanethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.